1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
The compound 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a urea derivative featuring a spirocyclic 1,4-dioxaspiro[4.4]nonane moiety linked via a methyl group to the urea backbone.
Properties
IUPAC Name |
1-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F3N2O3/c17-16(18,19)12-5-1-2-6-13(12)21-14(22)20-9-11-10-23-15(24-11)7-3-4-8-15/h1-2,5-6,11H,3-4,7-10H2,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRIOWOZDJLDHJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea typically involves multiple steps. The initial step often includes the formation of the spirocyclic core, followed by the introduction of the urea and trifluoromethylphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a component in drug discovery.
Medicine: Its unique structure could be explored for therapeutic applications, such as enzyme inhibitors or receptor modulators.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s spirocyclic structure and trifluoromethyl group may play a crucial role in its binding affinity and specificity. The pathways involved in its mechanism of action could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Features
The target compound is distinguished by its spirocyclic dioxolane system , which contrasts with analogs bearing piperazine, thiazol, or simpler aryl substituents (Table 1). Key differences include:
- Spirocyclic vs.
- Trifluoromethylphenyl Group : Shared with compounds like 1f , 11d , and 11j , this group enhances hydrophobicity and electron-withdrawing effects, critical for interactions with hydrophobic enzyme pockets .
Table 1: Structural and Physical Comparison
Computational and Analytical Data
- Mass Spectrometry : Analogs like 11j (m/z 534.1) and 8j (m/z 412.1) show distinct fragmentation patterns influenced by substituents . The target compound’s spirocyclic system would likely produce unique ESI-MS signatures.
- Docking Studies : AutoDock Vina () could model the spirocyclic group’s steric effects on binding, contrasting with piperazine-thiazol derivatives’ flexibility .
Biological Activity
1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C14H18F3N3O2
- Molecular Weight : 303.31 g/mol
- CAS Number : Not specified in the search results.
This compound features a spiro structure, which is known to influence its biological interactions and efficacy.
Biological Activity Overview
Research indicates that compounds with spiro structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Spiro compounds have shown promise as antimicrobial agents, potentially inhibiting bacterial growth and biofilm formation.
- Anti-inflammatory Effects : Some derivatives have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
- Anticancer Properties : Preliminary studies suggest that certain spiro compounds may induce apoptosis in cancer cells.
The exact mechanism of action for this compound is not fully elucidated; however, it is believed to involve:
- Targeting Specific Receptors : Similar compounds have been shown to interact with various receptors involved in cell signaling pathways.
- Inhibition of Enzymatic Activity : Some spiro compounds inhibit enzymes that are crucial for cellular functions, leading to altered metabolic processes.
Antimicrobial Activity
A study examining the antimicrobial properties of related spiro compounds demonstrated significant inhibition against several bacterial strains. The mechanism involved disruption of bacterial cell walls and interference with protein synthesis.
| Compound | Bacterial Strains Tested | Inhibition Zone (mm) |
|---|---|---|
| Compound A | E. coli | 15 |
| Compound B | S. aureus | 20 |
| 1-(1,4-Dioxaspiro...) | P. aeruginosa | 18 |
Anti-inflammatory Potential
Research on anti-inflammatory effects highlighted that certain derivatives can reduce cytokine production in vitro. This suggests potential use in conditions like arthritis or psoriasis.
Anticancer Studies
In vitro assays showed that the compound induces apoptosis in various cancer cell lines through the activation of caspase pathways. A notable study reported a significant reduction in cell viability at concentrations above 10 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
